molecular formula C7H15NO4S B2477894 6-methanesulfonamidohexanoic Acid CAS No. 105612-01-9

6-methanesulfonamidohexanoic Acid

Cat. No.: B2477894
CAS No.: 105612-01-9
M. Wt: 209.26
InChI Key: RHOYQYXRAGCBLG-UHFFFAOYSA-N
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Description

6-Methanesulfonamidohexanoic Acid is a compound belonging to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methanesulfonamidohexanoic Acid typically involves the reaction of hexanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-Methanesulfonamidohexanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound .

Scientific Research Applications

6-Methanesulfonamidohexanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methanesulfonamidohexanoic Acid involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

    Methanesulfonic Acid: A simpler compound with similar sulfonamide functionality.

    Sulfonimidates: Compounds with a sulfur (VI) center, used in similar applications.

Uniqueness: 6-Methanesulfonamidohexanoic Acid is unique due to its specific structure, which combines the properties of both sulfonamides and hexanoic acids. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

IUPAC Name

6-(methanesulfonamido)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-13(11,12)8-6-4-2-3-5-7(9)10/h8H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOYQYXRAGCBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

6-aminohexanoic acid (904 mg, 6.89 mmol) and NaOH (415 mg, 10.34 mmol) were dissolved in H2O (30 mL) and cooled to 0–5° C. Methanesulfonyl chloride (0.586 mL, 7.58 mmol) was added dropwise and the reaction mixture stirred for 2 h, then warmed to ambient temperature and stirred for an additional 2 h. The mixture was acidified with HCl (1 N) and extracted with EtOAc (3×15 mL). The extracts were combined, washed with H2O, then brine, dried over MgSO4, and filtered. Evaporation under reduced pressure gave 69 as a white crystalline solid (207 mg, 0.99 mmol, 14%). 1H-NMR (400 MHz, DMSO-d6) δ 11.95 (s, 1H), 6.91 (t, 1H), 2.90 (dt, 2H), 2.87 (s, 3H), 2.20 (t, 2H), 2.48 (m, 2H), 2.43 (m, 2H), 1.27 (m, 2H).
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904 mg
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415 mg
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30 mL
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0.586 mL
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14%

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